Benzyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Benzyl 6-acetyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-acetyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step reactions. One common method includes the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . This method involves the reaction of an aromatic aldehyde with an amine, followed by cyclization under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-acetyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Benzyl 6-acetyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl 6-acetyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits antineuroinflammatory effects.
Uniqueness
Benzyl 6-acetyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its acetyl and carboxylate groups contribute to its potential as a versatile intermediate in synthetic chemistry and drug development.
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
benzyl 6-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H19NO3/c1-14(21)16-7-8-18-12-20(10-9-17(18)11-16)19(22)23-13-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3 |
InChI Key |
REUYHAYMHIWGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CN(CC2)C(=O)OCC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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